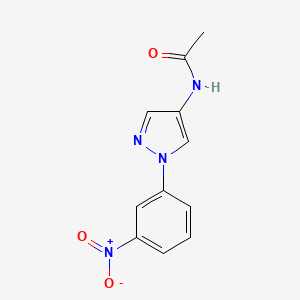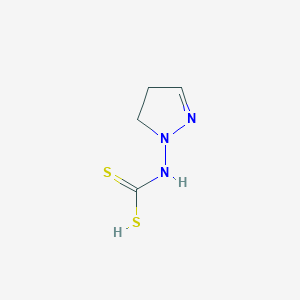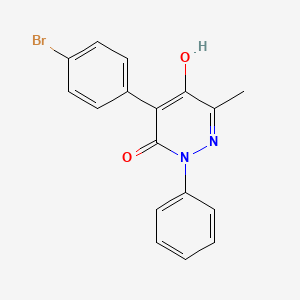
4-(4-Bromophenyl)-5-hydroxy-6-methyl-2-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-6-hydroxy-3-methyl-1-phenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxyl group, and a phenyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-6-hydroxy-3-methyl-1-phenylpyridazin-4(1H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromophenylboronic acid and a halogenated pyridazinone derivative.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation reactions.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Ketone or aldehyde derivatives.
Reduction: Phenyl-substituted pyridazinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(4-Bromophenyl)-6-hydroxy-3-methyl-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism can vary depending on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
5-Phenyl-6-hydroxy-3-methyl-1-phenylpyridazin-4(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-(4-Chlorophenyl)-6-hydroxy-3-methyl-1-phenylpyridazin-4(1H)-one: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
5-(4-Methylphenyl)-6-hydroxy-3-methyl-1-phenylpyridazin-4(1H)-one: Contains a methyl group instead of bromine, which may influence its reactivity and interactions.
Uniqueness
The presence of the bromophenyl group in 5-(4-Bromophenyl)-6-hydroxy-3-methyl-1-phenylpyridazin-4(1H)-one imparts unique chemical properties, such as increased reactivity towards nucleophilic substitution and potential biological activity due to the bromine atom’s electronic effects.
特性
CAS番号 |
89314-15-8 |
|---|---|
分子式 |
C17H13BrN2O2 |
分子量 |
357.2 g/mol |
IUPAC名 |
4-(4-bromophenyl)-5-hydroxy-6-methyl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-16(21)15(12-7-9-13(18)10-8-12)17(22)20(19-11)14-5-3-2-4-6-14/h2-10,21H,1H3 |
InChIキー |
UKIARUFJEONHTA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C(=C1O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)

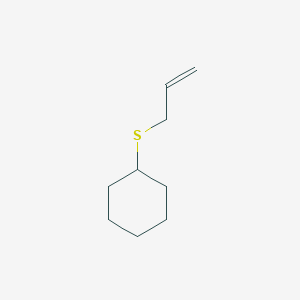
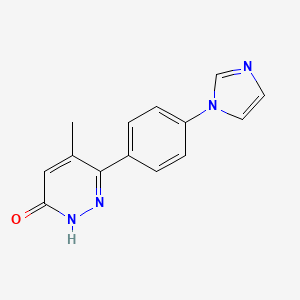

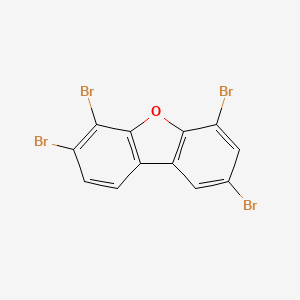
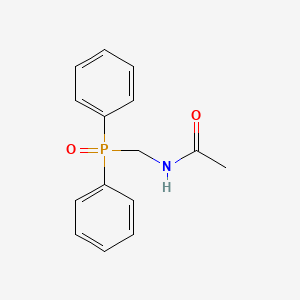
![2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one](/img/structure/B12904244.png)




